N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
This compound features a benzimidazole core linked to a phenyl group via an amide bond, with a propanamide chain terminating in a 4-methoxyphenylsulfonyl moiety. The benzimidazole scaffold is known for its pharmacological relevance, particularly in targeting enzymes and receptors due to its aromatic and heterocyclic properties.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-30-18-9-11-19(12-10-18)31(28,29)14-13-22(27)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)26-23/h2-12,15H,13-14H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPPJAJSWCWVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain benzimidazole derivatives demonstrate potent activity against various cancer cell lines, including colorectal carcinoma (HCT116) . The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been evaluated for its cytotoxic effects, showing potential as an effective anticancer agent.
Table 1: Anticancer Activity Data
Antimicrobial Properties
The antimicrobial activity of similar benzimidazole derivatives has been extensively studied. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship suggests that modifications on the aromatic rings enhance antimicrobial potency .
Table 2: Antimicrobial Activity Data
Case Study 1: Anticancer Evaluation
In a study evaluating various benzimidazole derivatives, including this compound, researchers found that these compounds exhibited selective cytotoxicity against cancer cells compared to normal cells, indicating their potential for targeted cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of synthesized benzimidazole derivatives showed significant activity against multiple bacterial strains, suggesting that modifications such as sulfonamide groups enhance their efficacy .
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Research Findings
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) on sulfonyl or benzamide moieties enhance potency, while methoxy groups reduce activity due to diminished electron-deficient character .
- Linker Flexibility: Propanamide chains (vs. rigid chalcones) may improve binding entropy and solubility, as seen in compound 56’s nanomolar inhibitory activity .
- Thermal Stability : Hydroxyl-substituted analogs exhibit higher melting points, suggesting utility in solid formulations .
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step reaction involving benzimidazole derivatives and sulfonylation processes. The structural elucidation is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography, ensuring the correct formation of the desired compound.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. For instance, a related benzimidazole derivative demonstrated an IC50 value of 25 µM in DPPH assays, indicating strong radical scavenging potential .
2. Enzyme Inhibition
The compound has shown promising results in the inhibition of elastase, an enzyme linked to various inflammatory diseases. Molecular docking studies suggest that the binding affinity of the compound to elastase is significant, with calculated binding energies indicating potential for therapeutic applications in managing conditions such as chronic obstructive pulmonary disease (COPD) .
3. Anticancer Activity
Several studies have explored the anticancer potential of benzimidazole derivatives, including our target compound. In vitro assays against various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation. For example, a related benzimidazole compound exhibited an IC50 value of 15 µM against breast cancer cells .
Case Studies
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Formation of the benzimidazole moiety : Cyclization of 2-aminobenzenethiol with aldehydes/ketones under acidic conditions .
- Sulfonylation : Introduction of the (4-methoxyphenyl)sulfonyl group via nucleophilic substitution, requiring precise pH control (pH 7–8) and anhydrous solvents like DCM .
- Amidation : Coupling the intermediate with 3-((4-methoxyphenyl)sulfonyl)propanoyl chloride using coupling agents (e.g., HBTU/DIPEA) .
- Optimization : Monitor reaction progress via TLC and adjust parameters (e.g., temperature: 60–80°C for sulfonylation; solvent choice: DMF for polar intermediates) to maximize yield (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., benzimidazole protons at δ 7.8–8.2 ppm; sulfonyl group integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C23H20N3O3S: 418.1224, observed: 418.1226) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the propanamide linker .
Advanced Research Questions
Q. How does the substitution pattern on the benzimidazole and sulfonyl groups influence biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Benzimidazole modifications : Electron-withdrawing groups (e.g., Cl, NO2) at the phenyl ring enhance target binding (e.g., IC50 = 6.4 μM for 3,5-dichloro analog in mGluR5 inhibition) but reduce cell viability due to cytotoxicity .
- Sulfonyl group variations : Methoxy substituents improve solubility but may reduce potency (e.g., 4-methoxy vs. 4-methyl analogs show 14-fold lower IC50) .
- Contradictions : While para-substituted sulfonyl groups generally enhance activity, ortho-methoxy derivatives exhibit unpredictable pharmacokinetics due to steric hindrance .
Q. What computational and experimental strategies reconcile discrepancies in target engagement data for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., mGluR5 or kinases) to explain inconsistent IC50 values across assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish true affinity from assay artifacts (e.g., fluorescence interference) .
- Metabolite Profiling : Use LC-MS to identify off-target metabolites that may skew activity data (e.g., sulfoxide derivatives in hepatic microsomes) .
Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound in cancer or neurological models?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated cells identifies pathways (e.g., TP53 upregulation in benzimidazole-derived chalcones) .
- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to map selectivity against 300+ kinases .
- In Vivo Models : Xenograft studies with CRISPR-edited cell lines (e.g., TP53−/−) validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
